CID 9850234

Description

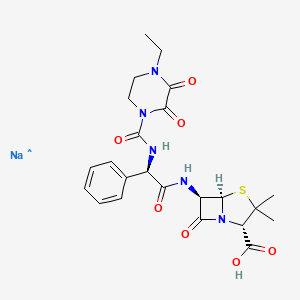

CID 9850234 (PubChem Compound Identifier 9850234) is a chemical entity cataloged in the PubChem database. Analytical techniques such as GC-MS and vacuum distillation fractionation (Figure 1B-D) are critical for isolating and quantifying this compound in mixtures .

Properties

Molecular Formula |

C23H27N5NaO7S |

|---|---|

Molecular Weight |

540.5 g/mol |

InChI |

InChI=1S/C23H27N5O7S.Na/c1-4-26-10-11-27(19(32)18(26)31)22(35)25-13(12-8-6-5-7-9-12)16(29)24-14-17(30)28-15(21(33)34)23(2,3)36-20(14)28;/h5-9,13-15,20H,4,10-11H2,1-3H3,(H,24,29)(H,25,35)(H,33,34);/t13-,14-,15+,20-;/m1./s1 |

InChI Key |

HKKJNUJNRAREQR-IDYPWDAWSA-N |

SMILES |

CCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC=CC=C2)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)O.[Na] |

Isomeric SMILES |

CCN1CCN(C(=O)C1=O)C(=O)N[C@H](C2=CC=CC=C2)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)O.[Na] |

Canonical SMILES |

CCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC=CC=C2)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)O.[Na] |

Synonyms |

AB Piperacillin AB-Piperacillin Cl 227193 Cl-227193 Cl227193 Curasan, Piperacillin Monosodium Salt, Piperacillin Pipcil Pipera hameln Pipera-hameln Piperacillin Piperacillin curasan Piperacillin Fresenius Piperacillin Hexal Piperacillin Monosodium Salt Piperacillin ratiopharm Piperacillin Sodium Piperacillin-ratiopharm Pipercillin Pipracil Pipril Salt, Piperacillin Monosodium Sodium, Piperacillin T 1220 T-1220 T1220 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of piperacillin sodium salt involves the reaction of ampicillin with ethyl chloroformate and 1-ethyl-2,3-dioxopiperazine. The reaction is carried out in an anhydrous organic solvent such as acetone, under the protection of an inert gas. Sodium methoxide is then added to the reaction mixture to form the sodium salt .

Industrial Production Methods: In industrial settings, piperacillin sodium salt is produced by dissolving sodium methoxide in an anhydrous organic solvent, followed by the addition of piperacillin in anhydrous acetone. The reaction is conducted at low temperatures (0-5°C) under an inert atmosphere. The product is then filtered, dried under reduced pressure, and stored under inert conditions .

Chemical Reactions Analysis

Types of Reactions: CID 9850234 undergoes various chemical reactions, including:

Oxidation: Piperacillin can be oxidized to form piperacillin sulfoxide.

Reduction: Reduction reactions are less common but can occur under specific conditions.

Substitution: Piperacillin can undergo nucleophilic substitution reactions, particularly at the beta-lactam ring.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or other reducing agents.

Substitution: Nucleophiles such as amines or thiols.

Major Products:

Oxidation: Piperacillin sulfoxide.

Reduction: Reduced piperacillin derivatives.

Substitution: Various substituted piperacillin derivatives

Scientific Research Applications

CID 9850234 has a wide range of applications in scientific research:

Chemistry: Used as a standard in chromatographic analysis and as a reagent in synthetic chemistry.

Biology: Studied for its effects on bacterial cell wall synthesis and its interactions with penicillin-binding proteins.

Medicine: Used in pharmacokinetic studies to optimize antimicrobial therapy, particularly in patients with sepsis and other severe infections.

Industry: Employed in the production of combination antibiotic therapies, such as piperacillin/tazobactam .

Mechanism of Action

CID 9850234 exerts its antibacterial effects by inhibiting the last stage of bacterial cell wall synthesis. It binds to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, leading to cell lysis. The cell lysis is mediated by bacterial cell wall autolytic enzymes. Piperacillin may also interfere with autolysin inhibitors, further promoting bacterial cell death .

Comparison with Similar Compounds

Structural Analogues

Table 1 highlights compounds with structural similarities to this compound, based on PubChem’s classification and cheminformatics tools.

| Compound (CID) | Molecular Formula | Molecular Weight | logP<sup>a</sup> | Solubility (mg/mL) | Synthetic Accessibility Score<sup>b</sup> | Key Functional Groups |

|---|---|---|---|---|---|---|

| This compound | N/A<sup>c</sup> | N/A<sup>c</sup> | N/A<sup>c</sup> | N/A<sup>c</sup> | N/A<sup>c</sup> | Inferred heterocyclic/aromatic |

| Oscillatoxin D (101283546) | C27H38O7 | 474.59 | 3.85 | 0.024 | 4.5 | Macrocyclic lactone, ethers |

| ChEMBL 1724922 | C19H18N4O3 | 350.37 | 2.13 | 0.61 | 3.2 | Amide, pyridine |

| CID 46907796 | C20H19N3O2 | 333.39 | 2.85 | 0.15 | 4.8 | Benzodiazepine core |

<sup>a</sup> Calculated using SILICOS-IT .

<sup>b</sup> Lower scores indicate easier synthesis .

<sup>c</sup> Specific data for this compound are unavailable in the provided evidence.

Key Observations :

- Structural Complexity : this compound may share macrocyclic or polycyclic features with oscillatoxin derivatives (), which influence bioavailability and target selectivity.

- Synthetic Challenges : High synthetic accessibility scores (>4.5) in analogues suggest this compound may require multi-step synthesis, similar to oscillatoxin D .

Functional Analogues

Compounds with overlapping biological targets or mechanisms are compared using bioactivity data. For example, CID 46907796 () is an Nrf2 inhibitor (IC50 = 4.9 µM), while oscillatoxin derivatives exhibit cytotoxic activity . If this compound targets similar pathways, its potency and selectivity could be benchmarked against these compounds.

Research Implications and Gaps

- Cheminformatics Limitations : The absence of this compound’s experimental data in the evidence restricts direct comparisons. Future studies should prioritize assays for solubility, logP, and bioactivity.

- Methodological Frameworks : Techniques like LC-ESI-MS with in-source CID () and collision cross-section (CCS) analysis () are recommended for structural elucidation and comparison.

Q & A

Basic Research Questions

Q. How to formulate a focused research question for studying CID 9850234?

- Methodological Approach : Begin by identifying gaps in existing literature (e.g., unexplored biochemical interactions or structural properties). Use frameworks like PICO (Population/Problem, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure the question . For example:

- "How does this compound modulate [specific pathway] compared to [control compound] in [cell type]?"

Q. What strategies ensure a rigorous literature review for this compound-related studies?

- Prioritize primary sources (peer-reviewed journals, patents) over secondary summaries. Use databases like PubMed or SciFinder with search terms combining "this compound" with keywords like "kinetics," "toxicity," or "crystallography." Critically evaluate methodologies in prior studies—e.g., assess whether reported contradictions (e.g., conflicting IC50 values) arise from experimental variability (e.g., buffer conditions, assay types) .

Q. How to design reproducible experiments for this compound?

- Include positive/negative controls (e.g., known agonists/antagonists) and detail protocols for compound handling (e.g., solubility, storage conditions). Specify instrumentation (e.g., HPLC purity thresholds) and statistical power calculations for sample size determination . For in vitro studies, report cell line authentication and passage numbers to mitigate reproducibility crises .

Advanced Research Questions

Q. How to resolve contradictions in existing data on this compound’s mechanism of action?

- Conduct sensitivity analyses to identify variables influencing outcomes (e.g., pH, temperature). Use orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) to cross-validate results . For computational studies, compare molecular docking results across multiple software platforms (e.g., AutoDock vs. Schrödinger) and validate with mutagenesis experiments .

Q. What methodologies optimize this compound’s experimental protocols for high-throughput screening?

- Implement iterative design : Pilot studies using fractional factorial designs to identify critical factors (e.g., concentration ranges, incubation times). Use automation (e.g., liquid handlers) to minimize human error and apply statistical validation (e.g., Z’-factor > 0.5) to confirm assay robustness . For stability studies, employ accelerated degradation tests under varied conditions (e.g., light, humidity) .

Q. How to integrate interdisciplinary approaches (e.g., computational + experimental) for this compound research?

- Combine molecular dynamics simulations (e.g., AMBER, GROMACS) with experimental validation (e.g., X-ray crystallography) to study conformational changes. Use cheminformatics tools (e.g., QSAR models) to predict off-target effects, then validate via kinome-wide profiling . Document all parameters (e.g., force fields, solvent models) to ensure replicability .

Methodological Considerations

- Data Integrity : Embed attention-check questions in surveys or datasets (e.g., duplicate samples in blinded analyses) to detect outliers or fabrication .

- Ethical Compliance : For human-derived data (e.g., metabolomic studies), obtain ethics board approvals and document informed consent processes .

- Transparency : Publish negative results and raw data in supplementary materials to avoid publication bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.